(2R)-1-benzoylpyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-1-benzoylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxylic acid group at the second position of the ring. The (2R) configuration indicates the specific spatial arrangement of the substituents around the chiral center, which is crucial for its biological activity and interactions.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit fatty acid synthesis and oxidation, which are potential targets for anticancer agents .
Mode of Action
For instance, inhibitors of fatty acid synthesis and oxidation can result in the inhibition of tumor growth and survival .
Biochemical Pathways
Related compounds have been shown to affect fatty acid metabolism, which plays a pivotal role in various biochemical processes .
Result of Action
Similar compounds have been shown to have cytotoxic effects on certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-benzoylpyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ®-proline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Another method involves the use of a chiral auxiliary to control the stereochemistry of the product. For example, the reaction of ®-proline with benzoyl chloride in the presence of a chiral auxiliary such as (S)-phenylglycine can yield this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-benzoylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Benzyl-substituted pyrrolidine carboxylic acids.
Substitution: Various acyl-substituted pyrrolidine carboxylic acids.
Scientific Research Applications
(2R)-1-benzoylpyrrolidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-benzoylpyrrolidine-2-carboxylic acid: The enantiomer of the compound with the opposite configuration at the chiral center.
1-benzoylpyrrolidine-2-carboxylic acid: A racemic mixture containing both (2R) and (2S) enantiomers.
1-benzylpyrrolidine-2-carboxylic acid: A similar compound with a benzyl group instead of a benzoyl group.
Uniqueness
(2R)-1-benzoylpyrrolidine-2-carboxylic acid is unique due to its specific (2R) configuration, which imparts distinct biological activity and interactions compared to its enantiomer or racemic mixture. The presence of the benzoyl group also contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
(2R)-1-benzoylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(9-5-2-1-3-6-9)13-8-4-7-10(13)12(15)16/h1-3,5-6,10H,4,7-8H2,(H,15,16)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYKQWFHJOBBAO-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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